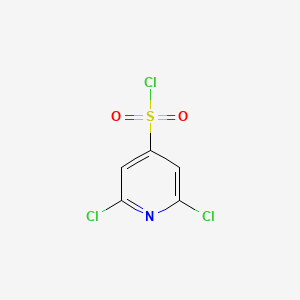
2,6-Dichloropyridine-4-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloropyridine-4-sulfonyl chloride is a chemical compound with the molecular formula C₅H₂Cl₃NO₂S. It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2 and 6 positions and a sulfonyl chloride group at the 4 position. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloropyridine-4-sulfonyl chloride typically involves the chlorination of pyridine derivatives. One common method includes the reaction of 2,6-dichloropyridine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group at the 4 position.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar chlorination reactions. The process involves the use of large reactors and precise control of temperature and reaction time to maximize yield and purity. The compound is then purified through distillation or recrystallization techniques.
化学反応の分析
Types of Reactions: 2,6-Dichloropyridine-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide or sulfone under specific conditions.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Reduction Reactions: Commonly use reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Often employ oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed:
Substitution Reactions: Yield substituted pyridine derivatives.
Reduction Reactions: Produce sulfonamides or sulfones.
Oxidation Reactions: Result in the formation of sulfonic acids.
科学的研究の応用
2,6-Dichloropyridine-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Serves as a reagent in the modification of biomolecules for research purposes.
Medicine: Acts as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 2,6-Dichloropyridine-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations where the compound acts as an electrophilic reagent, facilitating the formation of new chemical bonds.
類似化合物との比較
2,4-Dichloropyridine: Another chlorinated pyridine derivative with chlorine atoms at the 2 and 4 positions.
2,6-Dichloropyridine: Lacks the sulfonyl chloride group but has similar chlorination at the 2 and 6 positions.
Pentachloropyridine: A highly chlorinated pyridine with five chlorine atoms.
Uniqueness: 2,6-Dichloropyridine-4-sulfonyl chloride is unique due to the presence of both chlorine atoms and a sulfonyl chloride group, which imparts distinct reactivity and makes it a valuable intermediate in various chemical syntheses.
特性
IUPAC Name |
2,6-dichloropyridine-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl3NO2S/c6-4-1-3(12(8,10)11)2-5(7)9-4/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNOBXYWTQDDIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Cl)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[3-(4-ethoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2708088.png)
![N-[2-(2-chlorophenyl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2708090.png)
![2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(o-tolyl)acetamide](/img/structure/B2708091.png)

![Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B2708093.png)
![6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2708095.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)ethanone](/img/structure/B2708096.png)
![2-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2708097.png)


![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B2708103.png)
![[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2708104.png)
![N-Ethyl-N-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]prop-2-enamide](/img/structure/B2708108.png)

